molecular formula C17H15NO2 B11849878 6-Ethoxy-3-phenyl-2-quinolinol CAS No. 1031928-33-2

6-Ethoxy-3-phenyl-2-quinolinol

Cat. No.: B11849878
CAS No.: 1031928-33-2
M. Wt: 265.31 g/mol
InChI Key: KEZOGPCXCWHRJU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Ethoxy-3-phenyl-2-quinolinol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-phenyl-2-quinolinol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-phenyl-2-quinolinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents . Additionally, they may interact with microbial enzymes, contributing to their antimicrobial properties .

Comparison with Similar Compounds

6-Ethoxy-3-phenyl-2-quinolinol can be compared with other similar compounds, such as:

    2-Hydroxyquinoline: This compound has a hydroxyl group at the 2-position instead of an ethoxy group.

    4-Hydroxyquinoline: Similar to 2-hydroxyquinoline, but with the hydroxyl group at the 4-position.

    6-Methoxy-3-phenyl-2-quinolinol: This compound has a methoxy group instead of an ethoxy group.

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

6-ethoxy-3-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-20-14-8-9-16-13(10-14)11-15(17(19)18-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZOGPCXCWHRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653635
Record name 6-Ethoxy-3-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031928-33-2
Record name 6-Ethoxy-3-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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